DL-Methionine-4-antipyrineamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Methionine-4-antipyrineamide is a synthetic compound with the molecular formula C16H22N4O2S and a molecular weight of 334.44 g/mol It is a derivative of methionine, an essential amino acid, and antipyrine, a pyrazolone derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-Methionine-4-antipyrineamide typically involves the reaction of DL-methionine with 4-antipyrineamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact while maximizing yield and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Methionine-4-antipyrineamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted antipyrineamide compounds .
Wissenschaftliche Forschungsanwendungen
DL-Methionine-4-antipyrineamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of DL-Methionine-4-antipyrineamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and proteins involved in metabolic processes. It may also act as an antioxidant, reducing oxidative stress and protecting cells from damage .
Vergleich Mit ähnlichen Verbindungen
DL-Methionine-4-antipyrineamide can be compared with other similar compounds, such as:
DL-Methionine: An essential amino acid used in protein synthesis and as a dietary supplement.
4-Antipyrineamide: A pyrazolone derivative with anti-inflammatory and analgesic properties.
Methionine Hydroxy Analogues: Compounds used as dietary supplements in animal feed.
The uniqueness of this compound lies in its combined properties of methionine and antipyrineamide, making it a versatile compound with diverse applications .
Eigenschaften
CAS-Nummer |
62951-83-1 |
---|---|
Molekularformel |
C16H22N4O2S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C16H22N4O2S/c1-11-14(18-15(21)13(17)9-10-23-3)16(22)20(19(11)2)12-7-5-4-6-8-12/h4-8,13H,9-10,17H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
IWEXFJKPHLXPKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(CCSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.